5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione
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Overview
Description
5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Oxooxolan-3-yl)imidazolidine-2,4-dione
- 5-(2-Hydroxyoxolan-3-ylidene)imidazolidine-2,4-dione
- 5-(2-Aminooxolan-3-ylidene)imidazolidine-2,4-dione
Uniqueness
5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both an oxolanone ring and an imidazolidine ring allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
35217-82-4 |
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Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(5Z)-5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O4/c10-5-4(8-7(12)9-5)3-1-2-13-6(3)11/h1-2H2,(H2,8,9,10,12)/b4-3- |
InChI Key |
MBAHDQHEBHYEAF-ARJAWSKDSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
C1COC(=O)C1=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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